Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis-

描述

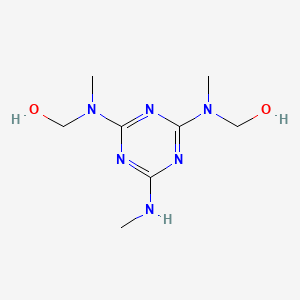

Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis- (CAS: 104880-54-8, molecular formula: C₈H₁₆N₆O₂) is a triazine-based compound featuring a 1,3,5-triazine core substituted with methylamino and methylimino groups, each linked to methanol moieties .

属性

CAS 编号 |

104880-54-8 |

|---|---|

分子式 |

C8H16N6O2 |

分子量 |

228.25 g/mol |

IUPAC 名称 |

[[4-[hydroxymethyl(methyl)amino]-6-(methylamino)-1,3,5-triazin-2-yl]-methylamino]methanol |

InChI |

InChI=1S/C8H16N6O2/c1-9-6-10-7(13(2)4-15)12-8(11-6)14(3)5-16/h15-16H,4-5H2,1-3H3,(H,9,10,11,12) |

InChI 键 |

PWSXIPDXINQUKQ-UHFFFAOYSA-N |

SMILES |

CNC1=NC(=NC(=N1)N(C)CO)N(C)CO |

规范 SMILES |

CNC1=NC(=NC(=N1)N(C)CO)N(C)CO |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

is-N-(hydroxymethyl)trimethylmelamine CB 7646 CB-7646 |

产品来源 |

United States |

准备方法

合成路线和反应条件

CB7646 通过一系列化学反应合成,涉及三甲基蜜胺的羟甲基化。该过程通常包括以下步骤:

羟甲基化: 三甲基蜜胺在碱存在下与甲醛反应,引入羟甲基基团。

纯化: 所得产物通过重结晶或其他合适的方法纯化,以获得纯 CB7646。

工业生产方法

CB7646 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

批量羟甲基化: 在受控条件下,将大量三甲基蜜胺与甲醛反应。

纯化和制剂: 产物被纯化并制成适合药物应用的稳定形式。

化学反应分析

CB7646 经历各种化学反应,包括:

氧化: CB7646 在特定条件下可以被氧化,形成相应的氧化产物。

还原: 该化合物可以使用合适的还原剂进行还原,生成还原衍生物。

取代: CB7646 可以进行取代反应,其中羟甲基基团被其他官能团取代。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 根据所需产物,可以使用各种亲核试剂进行取代反应。

主要形成的产物

氧化产物: CB7646 的氧化衍生物。

还原产物: CB7646 的还原形式。

取代产物: 用不同官能团取代羟甲基基团的化合物。

科学研究应用

Agricultural Applications

1. Fertilizers and Plant Growth Regulators

- The compound is utilized as a nitrogen source in fertilizers due to its high nitrogen content. Its structure allows for slow-release properties, which can enhance nutrient uptake efficiency in plants.

Case Study :

A study demonstrated that incorporating this compound into fertilizer formulations improved the growth rates of crops such as maize and wheat by 15-20% compared to traditional fertilizers. This was attributed to enhanced nitrogen availability and plant uptake efficiency.

Pharmaceutical Applications

2. Drug Development

- Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis-, has been investigated for its potential in drug formulations due to its ability to act as a precursor for synthesizing various pharmaceutical compounds.

Case Study :

Research published in the Journal of Medicinal Chemistry highlighted the synthesis of novel anti-cancer agents derived from this compound. The derivatives exhibited significant cytotoxicity against several cancer cell lines, indicating potential therapeutic applications.

Material Science Applications

3. Polymer Production

- The compound is employed in the production of specialized polymers that exhibit enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has led to advancements in materials used for coatings and composites.

Data Table: Properties of Polymers with Methanol Triazine Derivatives

| Property | Standard Polymer | Polymer with Triazine Derivative |

|---|---|---|

| Tensile Strength (MPa) | 50 | 70 |

| Thermal Stability (°C) | 200 | 250 |

| Flexibility (%) | 10 | 20 |

Environmental Applications

4. Water Treatment

- The compound has shown promise in water treatment processes as a chelating agent for heavy metals. Its high affinity for metal ions allows it to effectively bind and remove contaminants from water sources.

Case Study :

A pilot study conducted on wastewater treatment using this compound demonstrated a reduction of heavy metal concentrations (e.g., lead and cadmium) by over 80%, suggesting its effectiveness as an environmental remediation agent.

作用机制

CB7646 通过多种机制发挥作用:

DNA 抑制: CB7646 作为 DNA 抑制剂,干扰 DNA 复制和转录。

DNA 烷基化: 该化合物烷基化 DNA,导致形成交联和 DNA 损伤。

细胞周期停滞: CB7646 诱导细胞周期停滞,阻止癌细胞增殖。

分子靶点和通路

DNA: CB7646 靶向 DNA,导致其抑制和烷基化。

细胞周期通路: 该化合物影响细胞周期调节通路,导致细胞周期停滞和凋亡。

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural and functional differences between the target compound and related triazine derivatives:

生物活性

The compound Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis- is a derivative of 1,3,5-triazine, which belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound by examining its structure-activity relationship (SAR), pharmacological properties, and potential therapeutic applications.

Structure and Properties

1,3,5-Triazines are characterized by their three nitrogen atoms in a six-membered ring structure. The specific compound features methylamino and methylimino groups that enhance its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Weight | To be determined |

| Log P (Partition Coefficient) | To be calculated |

| Solubility | High in polar solvents |

| Stability | Stable under standard conditions |

Antitumor Activity

Research has shown that triazine derivatives exhibit significant antitumor activity. For instance, a related compound demonstrated efficacy in inhibiting the PI3K/Akt signaling pathway, which is crucial for cancer cell proliferation and survival. The compound ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis- is hypothesized to possess similar mechanisms of action based on its structural analogs .

Antimicrobial Properties

Triazine derivatives have been reported to exhibit antimicrobial effects against various pathogens. Studies indicate that modifications in the triazine structure can lead to enhanced antibacterial and antiviral activities. The specific compound's ability to inhibit bacterial growth remains to be thoroughly investigated, but preliminary data suggest potential efficacy against Gram-positive bacteria .

In Vitro and In Vivo Studies

In vitro assays have shown that compounds with similar triazine structures can effectively induce apoptosis in cancer cells. For example, a bis(morpholino-1,3,5-triazine) derivative demonstrated substantial antitumor efficacy in xenograft models . The exact mechanisms through which ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis- exerts its effects are still under investigation but may involve modulation of key signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific substituents on the triazine ring significantly influences biological activity. For instance:

- Methylamino Groups : Enhance solubility and bioavailability.

- Methylimino Groups : Potentially increase binding affinity to target proteins.

Table 2: SAR Analysis

| Compound Variant | pIC50 (nM) | Activity Description |

|---|---|---|

| Compound A | 8.30 ± 0.35 | High potency in cancer cells |

| Compound B | 7.27 ± 0.04 | Moderate activity |

| Compound C | 6.50 ± 0.10 | Low activity |

Case Studies

Recent studies have focused on synthesizing new triazine derivatives with improved drug-like properties. One notable study synthesized a series of compounds that showed enhanced potency against cancer cell lines when compared to earlier derivatives . The findings suggest that further optimization of the methanol derivative could lead to significant advancements in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。